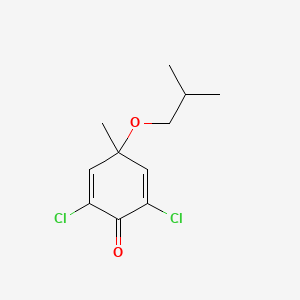
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C11H14Cl2O2 It is a derivative of cyclohexadienone and is characterized by the presence of two chlorine atoms, a methyl group, and a 2-methylpropoxy group attached to the cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dichloro-4-methylphenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexadienone derivatives.
科学的研究の応用
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction .
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-methylphenol: A precursor in the synthesis of the target compound.
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: A structurally similar compound with different substituents.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Another cyclohexadienone derivative with tert-butyl groups.
Uniqueness
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
61306-44-3 |
|---|---|
分子式 |
C11H14Cl2O2 |
分子量 |
249.13 g/mol |
IUPAC名 |
2,6-dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14Cl2O2/c1-7(2)6-15-11(3)4-8(12)10(14)9(13)5-11/h4-5,7H,6H2,1-3H3 |
InChIキー |
LKTUTCMLNYUSHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1(C=C(C(=O)C(=C1)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


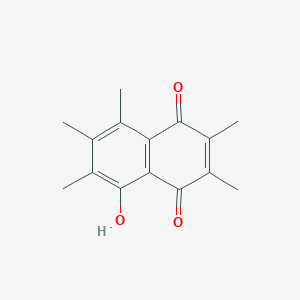
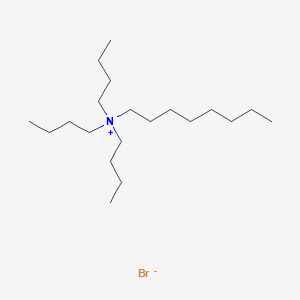
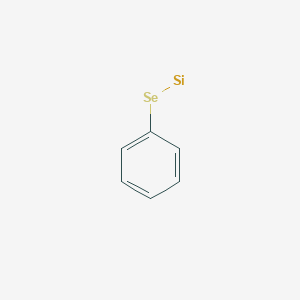
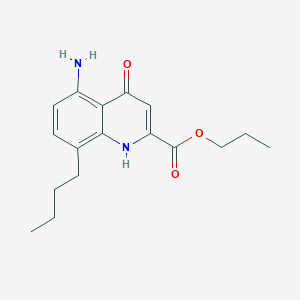
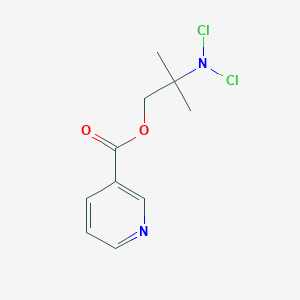
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)


![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
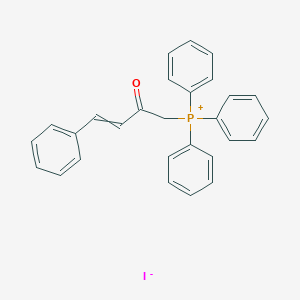
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
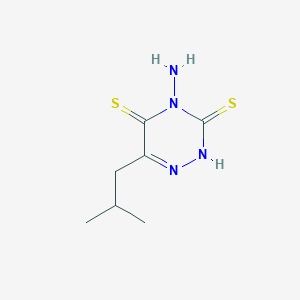
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
